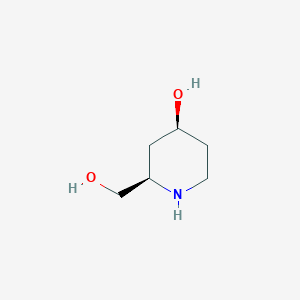
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexene ring, a carbonyl group, an isoquinoline moiety, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexene with a carbonyl chloride to form the cyclohexene-1-carbonyl intermediate . This intermediate is then reacted with isoquinoline and a nitrile source under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which 2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexene-1-one: This compound shares the cyclohexene ring and carbonyl group but lacks the isoquinoline and nitrile moieties.
1-Cyclohexene-1-carboxylic Acid: Similar in structure but contains a carboxylic acid group instead of the nitrile group.
Uniqueness
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the isoquinoline moiety, in particular, distinguishes it from simpler compounds and may contribute to its unique properties and applications.
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H16N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h4-7,9-11,16H,1-3,8H2 |
Clé InChI |
TWPVSKQOCKYSJE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C(=O)N2C=CC3=CC=CC=C3C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1,1,3,3-Tetramethylbutyl)amino]-3-(2,4,6-trimethylphenoxy)-2-propanol](/img/structure/B11710785.png)


![4-(4-fluorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11710800.png)
![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11710802.png)




![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)
![phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11710844.png)
